molecular formula C15H12O2 B7724801 4'-Hydroxychalcone CAS No. 38239-52-0

4'-Hydroxychalcone

Cat. No.: B7724801
CAS No.: 38239-52-0
M. Wt: 224.25 g/mol
InChI Key: UAHGNXFYLAJDIN-IZZDOVSWSA-N
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Description

4’-Hydroxychalcone is a naturally occurring chalcone, a type of flavonoid, isolated from licorice root. It is known for its hepatoprotective properties and its ability to inhibit the activation of NF-κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival . This compound has garnered significant interest due to its potential therapeutic applications in various fields, including medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Hydroxychalcone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base. The reaction typically occurs under mild conditions, such as room temperature, and can be catalyzed by bases like sodium hydroxide or potassium hydroxide .

Industrial Production Methods: Industrial production of 4’-Hydroxychalcone often involves the same Claisen-Schmidt condensation but on a larger scale. The process is optimized for higher yields and purity, often involving recrystallization and purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4’-Hydroxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Hydroxychalcone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing various bioactive compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

Comparison with Similar Compounds

4’-Hydroxychalcone is compared with other chalcones such as:

  • Butein
  • Calomelanone
  • Flavokawain C
  • Homobutein
  • Isoliquiritigenin
  • 4-Methoxychalcone
  • Phloretin

Uniqueness: 4’-Hydroxychalcone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities, particularly its potent inhibition of the NF-κB pathway .

Conclusion

4’-Hydroxychalcone is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and biological activities make it a valuable subject of study in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11,16H/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHGNXFYLAJDIN-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859756
Record name (E)-4'-Hydroxychalcone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2657-25-2, 38239-52-0
Record name 4'-Hydroxychalcone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Hydroxychalcone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propen-1-one, (E)-
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Record name 4'-Hydroxychalcone
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Record name (E)-4'-Hydroxychalcone
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Record name 4'-Hydroxychalcone
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Record name 4'-HYDROXYCHALCONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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